Tert-butyl piperidin-1-ylcarbamate
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Overview
Description
Tert-butyl piperidin-1-ylcarbamate is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is a white solid at room temperature and is known for its role in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl piperidin-1-ylcarbamate can be synthesized through the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl piperidin-1-ylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to piperidine and tert-butyl alcohol under acidic or basic conditions.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: Piperidine and tert-butyl alcohol.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl piperidin-1-ylcarbamate is widely used in scientific research for its role as a protecting group in peptide synthesis . It is also utilized in the development of pharmaceuticals, where it helps in the synthesis of complex molecules by protecting reactive amine groups during multi-step reactions . Additionally, it finds applications in the synthesis of fine chemicals and agrochemicals .
Mechanism of Action
The primary mechanism of action of tert-butyl piperidin-1-ylcarbamate involves the protection of amine groups by forming a stable carbamate linkage . This linkage prevents the amine from participating in unwanted side reactions during synthesis. The protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the piperidine ring.
Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used as a protecting group in peptide synthesis but has different removal conditions.
Uniqueness
Tert-butyl piperidin-1-ylcarbamate is unique due to its combination of the tert-butyl group and the piperidine ring, which provides both steric hindrance and stability. This makes it particularly effective as a protecting group in organic synthesis, offering a balance between stability and ease of removal .
Properties
IUPAC Name |
tert-butyl N-piperidin-1-ylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-12-7-5-4-6-8-12/h4-8H2,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHOQDDDDFBHGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395289 |
Source
|
Record name | tert-butyl piperidin-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126216-45-3 |
Source
|
Record name | tert-butyl piperidin-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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